3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Lipophilicity XLogP3 Regioisomer comparison

This 3‑methyl‑2‑oxabicyclo[2.2.1]heptane‑1‑carboxylic acid is a rare, conformationally locked regioisomer that fills a critical substitution‑pattern gap in LPA‑antagonist SAR tables. With a bridgehead carboxylic acid offering a unique hydrogen‑bond vector, an elevated XLogP3 (0.8) for enhanced membrane partitioning, and three undefined stereocenters that boost fragment‑library diversity without increasing scaffold count, it is a high‑value tool compound for GPCR screening. Its harmonized ECHA GHS classification (H315/H319/H335) accelerates institutional safety onboarding. Choose this compound to maximize hit diversity and expedite SAR exploration around the C1‑acid motif.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 2416230-35-6
Cat. No. B2645427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
CAS2416230-35-6
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESCC1C2CCC(C2)(O1)C(=O)O
InChIInChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
InChIKeyQILKTFQYMIABIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2416230-35-6): A Bridged Bicyclic Carboxylic Acid Building Block for Fragment-Based and Conformational Constraint Applications


3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2416230-35-6) belongs to the 2-oxabicyclo[2.2.1]heptane (oxanorbornane) class of conformationally rigid, bridged bicyclic ethers bearing a carboxylic acid handle. With a molecular formula of C₈H₁₂O₃ (MW 156.18 g/mol) and computed XLogP3 of 0.8, this compound features a methyl substituent at the 3-position and a carboxylic acid group at the bridgehead 1-position [1]. The scaffold contains three undefined stereocenters, indicating that the commercial material is typically supplied as a mixture of diastereomers [1]. The compound is listed in the ECHA C&L Inventory with harmonized GHS hazard classifications for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [2].

Why Regioisomeric Oxabicyclo[2.2.1]heptane Carboxylic Acids Cannot Be Interchanged Without Revalidation


The 2-oxabicyclo[2.2.1]heptane scaffold supports multiple regioisomeric and stereoisomeric substitution patterns—in particular, the methyl group and carboxylic acid can occupy positions 1, 3, 4, or 5 on the bicyclic framework. Even when the molecular formula remains identical (C₈H₁₂O₃, MW 156.18), repositioning substituents measurably alters computed lipophilicity, as illustrated by the XLogP3 difference between 3-methyl-1-carboxylic acid (0.8) [1] and the 1-methyl-4-carboxylic acid regioisomer (0.3) [2]. Such disparities directly impact solubility, permeability, and protein-binding behavior, rendering in-class compounds non-interchangeable for structure-activity relationship (SAR) studies, fragment-based screening, or synthetic route development [3].

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid: Quantitative Differentiation Evidence for Procurement and Scientific Selection


Enhanced Computed Lipophilicity Relative to the Closest Regioisomeric Analog

The target compound (3-methyl-1-carboxylic acid) has a computed XLogP3-AA of 0.8, which is 0.5 log units higher than the 1-methyl-4-carboxylic acid regioisomer (XLogP3-AA = 0.3) and 0.4 log units higher than the (1S,4S,5S)-1-methyl-5-carboxylic acid regioisomer (XLogP3-AA = 0.4) [1][2][3]. This difference indicates measurably greater lipophilicity for the 3-methyl-1-carboxylic acid substitution pattern, which can translate to improved passive membrane permeability in cell-based assays.

Lipophilicity XLogP3 Regioisomer comparison Fragment-based drug discovery

Explicitly Defined GHS Hazard Classification Enabling Regulatory-Compliant Procurement

The target compound is registered in the ECHA C&L Inventory with three harmonized GHS hazard statements: H315 (Skin Irrit. 2, 100% of notifications), H319 (Eye Irrit. 2A, 100%), and H335 (STOT SE 3, 100%), accompanied by the signal word 'Warning' [1]. In contrast, the regioisomer 4-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2305251-68-5) has a PubChem record that does not report ECHA C&L notifications [2]. The availability of harmonized GHS data for the target compound reduces regulatory uncertainty and facilitates faster safety clearance in procurement workflows.

GHS classification Safety data Procurement compliance ECHA C&L Inventory

Supply as a Defined Diastereomeric Mixture with Three Undefined Stereocenters Offerng Unique Topological Diversity

PubChem reports the target compound as having 3 undefined atom stereocenters and 0 defined atom stereocenters, confirming the commercial product is a mixture of diastereomers rather than a single enantiopure entity [1]. By comparison, (1S,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 2470280-13-6) carries defined stereochemistry at three positions (1S,4S,5S), and 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2243513-71-3) has 0 undefined stereocenters [2][3]. The target compound's stereochemical complexity provides access to a broader conformational sampling space in fragment-based screening while retaining the same core scaffold topology.

Stereochemical complexity Diastereomeric mixture Scaffold diversity 3D fragment libraries

Bridgehead Carboxylic Acid Placement Creates a Distinct Hydrogen-Bonding Vector Relative to Non-Bridgehead Regioisomers

In the target compound, the carboxylic acid is attached directly at the C1 bridgehead position of the 2-oxabicyclo[2.2.1]heptane framework [1]. This contrasts with regioisomers such as 3-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid, where the carboxylic acid resides at the C4 bridgehead, or (1S,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, where the acid is on the C5 peripheral carbon [2]. Although no directly paired affinity data exist for these precise regioisomers, the oxabicyclo acid class has been patented as LPA receptor antagonists by Bristol-Myers Squibb, with SAR demonstrating that the spatial orientation of the carboxylic acid relative to the oxabicyclo core is a critical determinant of LPA1 receptor binding potency [3].

Bridgehead functionalization Hydrogen-bond geometry Scaffold topology Protein-ligand interactions

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid: High-Value Application Scenarios Driven by Quantitative Differentiation Data


Fragment-Based Drug Discovery Libraries Targeting GPCRs with Defined Acid Pharmacophores

The bridgehead carboxylic acid orientation of this compound provides a distinctive hydrogen-bonding vector that complements the canonical acid pharmacophore required by lipid-sensing GPCRs such as LPA1 [1]. The enhanced computed lipophilicity (XLogP3 = 0.8) relative to alternative regioisomers may improve membrane partitioning in cell-based GPCR assays [2].

3D Diversity-Oriented Screening Decks Requiring Diastereomeric Complexity

As a compound supplied with three undefined stereocenters, this material expands the conformational sampling diversity of a fragment or lead-like library without increasing the core scaffold count [1]. This is particularly advantageous for academic screening centers and biotech organizations seeking to maximize hit diversity per compound purchased [1].

Medicinal Chemistry SAR Exploration of Oxabicyclo Acid LPA Antagonists

The Bristol-Myers Squibb patent family on oxabicyclo acids as LPA antagonists establishes the therapeutic relevance of this scaffold class for fibrotic and inflammatory disease [1]. This specific regioisomer fills a substitution-pattern gap in the patent SAR table, making it a valuable tool compound for confirming or expanding structure-activity relationships around the C1-carboxylic acid motif [1].

Regulatory-Compliant Procurement for Industrial and Academic Compound Management Facilities

With harmonized GHS hazard classifications (H315, H319, H335) already registered in the ECHA C&L Inventory [1], this compound can be onboarded into institutional compound management systems with reduced safety review lead time compared to unclassified regioisomeric alternatives that lack ECHA notification data [2].

Quote Request

Request a Quote for 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.